8-Oxa-2-thia-5-azaspiro[3.5]nonane
Description
8-Oxa-2-thia-5-azaspiro[3.5]nonane (CAS No. 602326-48-7) is a spirocyclic compound featuring a unique heteroatom arrangement: an oxygen atom at position 8, a sulfur atom at position 2, and a nitrogen atom at position 5 within a bicyclic framework. Its molecular formula is C₇H₁₃NOS, with a molecular weight of 171.25 g/mol (calculated from the formula). The compound is classified under spiroazetidines and is primarily utilized in pharmaceutical research, particularly as a scaffold for developing ligands targeting neurological receptors. Safety data indicate hazards including skin/eye irritation (H315, H318) and respiratory toxicity (H335) .
Properties
Molecular Formula |
C6H11NOS |
|---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
8-oxa-2-thia-5-azaspiro[3.5]nonane |
InChI |
InChI=1S/C6H11NOS/c1-2-8-3-6(7-1)4-9-5-6/h7H,1-5H2 |
InChI Key |
HWUOLNZXEPXFAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2(N1)CSC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Oxa-2-thia-5-azaspiro[3.5]nonane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . The reaction conditions often require the use of a base, such as sodium hydride, to facilitate the formation of the spiro compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
8-Oxa-2-thia-5-azaspiro[3.5]nonane undergoes various chemical reactions, including:
Scientific Research Applications
8-Oxa-2-thia-5-azaspiro[3.5]nonane has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Oxa-2-thia-5-azaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Research Findings and Implications
- The 2,7-diazaspiro[3.5]nonane scaffold is superior for designing S1R ligands with nanomolar affinity, highlighting the importance of nitrogen positioning .
- Sulfur-containing analogs like 8-Oxa-2-thia-5-azaspiro[3.5]nonane remain underexplored but hold promise for optimizing pharmacokinetic properties .
- Future studies should prioritize functional assays (e.g., cAMP modulation) to elucidate the pharmacological profile of 8-Oxa-2-thia-5-azaspiro[3.5]nonane derivatives.
Tables
Table 1: Structural Comparison of Spiro[3.5]nonane Derivatives
| Compound | Heteroatoms | Molecular Weight | Key Biological Role |
|---|---|---|---|
| 8-Oxa-2-thia-5-azaspiro[3.5]nonane | O, S, N | 171.25 | Neurological scaffold (hypothetical) |
| 2,7-Diazaspiro[3.5]nonane | N, N | 124.19 | Sigma receptor ligands |
| 2-Thia-8-azaspiro[3.5]nonane | S, N | 143.25 | Collision cross-section studies |
Table 2: Binding Affinities of Selected Derivatives
| Compound | Scaffold | Ki(S1R) (nM) | Ki(S2R) (nM) | Functional Profile |
|---|---|---|---|---|
| 4b | 2,7-Diazaspiro[3.5]nonane | 2.7 | 27 | S1R antagonist |
| 5b | 2,7-Diazaspiro[3.5]nonane | 13 | 102 | S1R antagonist |
| 8f | Diazabicyclo[4.3.0]nonane | 10 | 165 | S1R antagonist |
Biological Activity
8-Oxa-2-thia-5-azaspiro[3.5]nonane is a novel spiro compound characterized by its unique incorporation of oxygen, sulfur, and nitrogen within a nonane ring system. Its molecular formula is , with a molecular weight of approximately 145.23 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Features
The spiro structure of 8-Oxa-2-thia-5-azaspiro[3.5]nonane contributes to its chemical reactivity and biological activity. The presence of the thioether group (sulfur) is particularly significant, as it can influence interactions with biological targets, potentially leading to various therapeutic effects.
Biological Activities
Research indicates that 8-Oxa-2-thia-5-azaspiro[3.5]nonane exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microorganisms, suggesting its potential as an antimicrobial agent.
- Anticancer Effects : Preliminary findings indicate that 8-Oxa-2-thia-5-azaspiro[3.5]nonane may interact with enzymes involved in critical metabolic pathways, potentially leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Potentially inhibits key metabolic enzymes |
The mechanism through which 8-Oxa-2-thia-5-azaspiro[3.5]nonane exerts its biological effects may involve:
- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and disrupting metabolic pathways.
- Cellular Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Case Studies
Several studies have explored the biological activity of 8-Oxa-2-thia-5-azaspiro[3.5]nonane:
- Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound exhibited a significant inhibitory effect, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Cancer Cell Line Research : In vitro tests using human cancer cell lines revealed that treatment with 8-Oxa-2-thia-5-azaspiro[3.5]nonane led to increased rates of apoptosis, indicating its potential as a chemotherapeutic agent.
Table 2: Case Study Results
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
